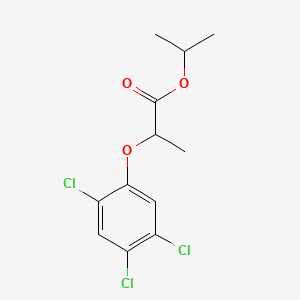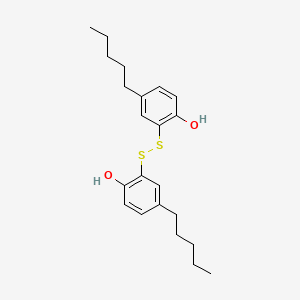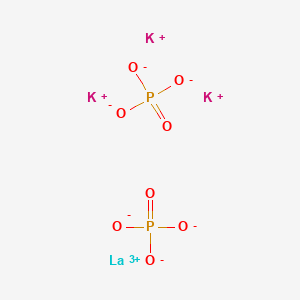
Lanthanum tripotassium bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum tripotassium bis(phosphate) is a chemical compound composed of lanthanum, potassium, and phosphate ions. It is known for its unique properties and applications, particularly in the field of phosphate removal from water. The compound is often used in environmental and industrial applications due to its high efficiency in binding and removing phosphate ions from aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum tripotassium bis(phosphate) can be synthesized through various methods, including precipitation and ion exchange. One common method involves the reaction of lanthanum nitrate with potassium phosphate under controlled pH conditions. The reaction typically occurs in an aqueous medium, and the resulting precipitate is filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of lanthanum tripotassium bis(phosphate) often involves large-scale precipitation processes. The raw materials, such as lanthanum nitrate and potassium phosphate, are mixed in large reactors, and the pH is carefully controlled to optimize the precipitation of the desired compound. The precipitate is then separated, purified, and dried to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum tripotassium bis(phosphate) primarily undergoes precipitation reactions, where it reacts with phosphate ions to form insoluble lanthanum phosphate complexes. These reactions are crucial for its application in phosphate removal from water .
Common Reagents and Conditions
The common reagents used in the reactions involving lanthanum tripotassium bis(phosphate) include lanthanum nitrate, potassium phosphate, and various pH-adjusting agents such as sodium hydroxide or hydrochloric acid. The reactions typically occur in aqueous solutions at controlled pH levels .
Major Products Formed
The major product formed from the reactions involving lanthanum tripotassium bis(phosphate) is lanthanum phosphate, which is an insoluble compound that can be easily separated from the aqueous solution .
Aplicaciones Científicas De Investigación
Lanthanum tripotassium bis(phosphate) has a wide range of scientific research applications, particularly in the fields of environmental science, chemistry, and materials science. Some of its notable applications include:
Phosphate Removal: The compound is highly effective in removing phosphate ions from water, making it valuable for water treatment and environmental remediation.
Biomedical Applications: Research has explored the use of lanthanum compounds in medical applications, such as drug delivery and imaging.
Materials Science: The compound is used in the synthesis of advanced materials, including ceramics and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of lanthanum tripotassium bis(phosphate) primarily involves the formation of insoluble lanthanum phosphate complexes. When the compound is introduced into an aqueous solution containing phosphate ions, it reacts with the phosphate ions to form lanthanum phosphate precipitates. These precipitates can then be easily separated from the solution, effectively removing the phosphate ions .
Comparación Con Compuestos Similares
Lanthanum tripotassium bis(phosphate) can be compared with other lanthanum-based compounds, such as lanthanum oxide, lanthanum hydroxide, and lanthanum carbonate. These compounds share similar properties but differ in their specific applications and efficiencies:
Lanthanum Oxide (La2O3): Known for its use in catalysis and as a precursor for other lanthanum compounds.
Lanthanum Hydroxide (La(OH)3): Used in water treatment and as a precursor for lanthanum-based materials.
Lanthanum Carbonate (La2(CO3)3): Commonly used as a phosphate binder in medical applications, particularly for patients with chronic kidney disease.
Lanthanum tripotassium bis(phosphate) is unique in its high efficiency for phosphate removal from water, making it particularly valuable for environmental applications .
Propiedades
| 59129-19-0 | |
Fórmula molecular |
K3LaO8P2 |
Peso molecular |
446.14 g/mol |
Nombre IUPAC |
tripotassium;lanthanum(3+);diphosphate |
InChI |
InChI=1S/3K.La.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q3*+1;+3;;/p-6 |
Clave InChI |
VBENQAYAWMYUFZ-UHFFFAOYSA-H |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



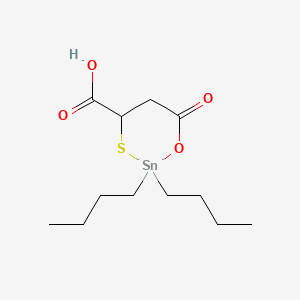
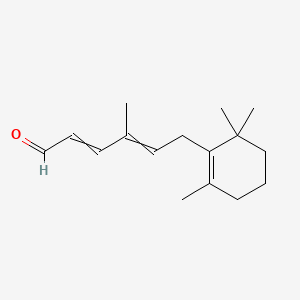
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)

